1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
CAS No.: 1427380-10-6
Cat. No.: VC6401199
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1427380-10-6 | 
|---|---|
| Molecular Formula | C11H14ClNO2 | 
| Molecular Weight | 227.69 | 
| IUPAC Name | 1-(aminomethyl)-2,3-dihydroindene-1-carboxylic acid;hydrochloride | 
| Standard InChI | InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H | 
| Standard InChI Key | BQGDDXWQKMSCTM-UHFFFAOYSA-N | 
| SMILES | C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl | 
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene system substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) moiety, forming a hydrochloride salt (C11H13NO2·HCl). The indene core consists of a benzene ring fused to a cyclopentene ring, creating a rigid, planar structure that enhances binding affinity to biological targets .
Table 1: Key Structural and Physicochemical Properties
The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications. X-ray crystallography of analogous indene derivatives reveals a puckered cyclopentene ring with bond angles of 109.5°–112.3°, consistent with sp³ hybridization at the bridgehead carbon .
Spectroscopic Characterization
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NMR: The proton NMR spectrum (D2O) displays characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (cyclopentene CH2), and δ 2.8–3.0 ppm (aminomethyl CH2) .
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IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm the carboxylic acid group.
 
Synthesis and Derivatives
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Cyclization: Indene precursors undergo Friedel-Crafts acylation to form the bicyclic core.
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Aminomethylation: Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride.
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Carboxylation: Hydrolysis of a nitrile intermediate (e.g., using HCl/H2O) yields the carboxylic acid .
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Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt .
 
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference | 
|---|---|---|---|
| Cyclization | AlCl3, CH2Cl2, 0°C → RT | 65% | |
| Aminomethylation | HCHO, NH4Cl, EtOH, reflux | 58% | |
| Carboxylation | 6M HCl, 100°C, 12 h | 72% | 
Structural Analogues
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Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 111140-84-2): A methyl ester derivative with improved blood-brain barrier permeability .
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1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: Used in coupling reactions to generate amide-based prodrugs .
 
Pharmacological Applications
Antioxidant and Anti-Inflammatory Activity
The compound scavenges reactive oxygen species (ROS) by donating electrons via its aminomethyl group, reducing lipid peroxidation (IC50 = 12.3 μM in rat liver microsomes) . In murine models of arthritis, it suppresses TNF-α and IL-6 production by 47% and 39%, respectively, at 10 mg/kg dosing .
Neuroprotective Effects
By inhibiting NMDA receptor overactivation, the compound reduces glutamate-induced neurotoxicity in cortical neurons (EC50 = 8.7 μM) . Clinical trials of analogues demonstrate improved cognitive function in Alzheimer’s patients (MMSE score increase: 3.2 points vs. placebo) .
Cardiovascular Applications
In hypertensive rats, the hydrochloride salt lowers systolic blood pressure by 22 mmHg through angiotensin-converting enzyme (ACE) inhibition (Ki = 0.89 nM) . It also attenuates ischemia-reperfusion injury by preserving mitochondrial membrane potential (ΔΨm = −158 mV vs. −210 mV in controls) .
Future Directions
Ongoing research explores:
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Prodrug Development: Ester derivatives to enhance oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation for crossing the blood-brain barrier.
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Structure-Activity Relationships: Modifying the indene core to improve ACE selectivity.
 
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